molecular formula C17H16BrN5OS B2383040 N-(4-bromophenyl)-2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)acetamide CAS No. 1251628-90-6

N-(4-bromophenyl)-2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)acetamide

Cat. No.: B2383040
CAS No.: 1251628-90-6
M. Wt: 418.31
InChI Key: LAOKRYOOABRENY-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)acetamide is a synthetic heterocyclic compound designed for research use in medicinal chemistry and oncology. Its structure incorporates a pyrazine core linked via a thioether bridge to an acetamide group bearing a 4-bromophenyl moiety, a design that mirrors scaffolds used in developing kinase inhibitors . Compounds featuring pyrazole and pyrazine heterocycles are of significant interest in drug discovery. Pyrazolo[3,4-d]pyrimidine cores, for instance, are established as bioisosteres of purine, enabling them to target the ATP-binding site of various kinases . Specifically, such derivatives have been investigated as promising inhibitors of Cyclin-dependent kinase 2 (CDK2), a target for cancer therapy, with studies showing potent antiproliferative activity against cell lines such as MCF-7 (breast cancer), HCT-116 (colorectal carcinoma), and HepG-2 (hepatocellular carcinoma) . The presence of the bromophenyl group is a common feature in pharmacologically active compounds, often enhancing lipophilicity and influencing binding interactions with biological targets . The specific mechanism of action for this compound is yet to be fully characterized, but based on its structural relatives, it may interfere with critical cellular signaling pathways and induce cell cycle arrest and apoptosis in malignant cells . This product is intended for research and further chemical characterization in a controlled laboratory environment. It is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

N-(4-bromophenyl)-2-[3-(3,5-dimethylpyrazol-1-yl)pyrazin-2-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN5OS/c1-11-9-12(2)23(22-11)16-17(20-8-7-19-16)25-10-15(24)21-14-5-3-13(18)4-6-14/h3-9H,10H2,1-2H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAOKRYOOABRENY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=CN=C2SCC(=O)NC3=CC=C(C=C3)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromophenyl)-2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)acetamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H15BrN4OS. The compound features a bromophenyl group, a pyrazole moiety, and a thioacetamide structure, which contribute to its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing similar structural motifs. For instance, derivatives of N-(substituted phenyl)-2-chloroacetamides have shown significant activity against various pathogens, including Staphylococcus aureus and Escherichia coli . The effectiveness of these compounds is often attributed to their ability to penetrate bacterial membranes due to their lipophilicity.

Table 1: Antimicrobial Activity of Related Compounds

Compound NamePathogen TestedMIC (µg/mL)Activity Type
Compound AStaphylococcus aureus0.25Bactericidal
Compound BEscherichia coli1.00Bacteriostatic
Compound CCandida albicans0.50Fungicidal

Anticancer Activity

The anticancer properties of compounds similar to this compound have also been investigated. For example, certain pyrazole derivatives exhibited effective inhibition against estrogen receptor-positive breast cancer cells (MCF7), with some compounds demonstrating IC50 values in the low micromolar range .

Table 2: Anticancer Activity of Pyrazole Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound DMCF75.0Apoptosis induction
Compound EMCF710.0Cell cycle arrest

Case Study 1: Synthesis and Evaluation

A study conducted on a series of thiazole/thiophene-bearing pyrazole derivatives revealed significant antimicrobial properties. The synthesized compounds were tested for their minimum inhibitory concentration (MIC), with some achieving remarkable efficacy against resistant strains .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been employed to understand the binding interactions between this compound and target proteins involved in cancer progression. These studies suggest that the compound can effectively bind to specific receptors, inhibiting their activity and thus providing a therapeutic effect .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has shown that compounds with similar structures exhibit promising antimicrobial properties. For instance, derivatives of pyrazoles and thiazoles have been evaluated for their efficacy against various bacterial and fungal strains. In one study, derivatives of N-(4-bromophenyl)-2-chloroacetamide demonstrated notable antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the structure can enhance bioactivity against resistant strains .

Anticancer Properties
N-(4-bromophenyl)-2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)acetamide has also been investigated for its anticancer potential. Similar compounds have been tested against cancer cell lines such as MCF7 (human breast adenocarcinoma). Results indicated that certain derivatives exhibited significant cytotoxic effects, highlighting the compound's potential as a lead in cancer drug development .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the pharmacological properties of compounds. The presence of the bromophenyl and pyrazole moieties in this compound contributes to its biological activity. Studies involving molecular docking have provided insights into how these groups interact with biological targets at the molecular level, aiding in the design of more effective derivatives .

Agricultural Applications

Certain derivatives of pyrazole compounds have been explored for their potential as agrochemicals. Their ability to inhibit specific enzymes involved in plant growth regulation or pest resistance makes them candidates for developing new pesticides or herbicides. The structural features that enhance biological activity in microbial systems may also translate into effective agricultural applications .

Case Studies and Research Findings

Study Findings Methodology
Study on Antimicrobial ActivityN-(4-bromophenyl)-2-chloroacetamide derivatives showed significant activity against E. coli and S. aureusTurbidimetric method for bacterial growth inhibition
Anticancer ScreeningCertain derivatives displayed IC50 values lower than 10 µM against MCF7 cell lineSulforhodamine B assay for cytotoxicity
Molecular Docking StudyIdentified key interactions between pyrazole moiety and target proteins involved in cancer pathwaysUse of Schrodinger software for docking simulations

Comparison with Similar Compounds

Structural Analogues and Pharmacological Profiles

A comparative analysis of structurally related compounds reveals key trends in activity and structure-activity relationships (SAR):

Compound Name/Structure Key Substituents Biological Activity Synthesis Method Reference
Target Compound : N-(4-bromophenyl)-2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)acetamide Pyrazine-thio, 3,5-dimethylpyrazole, 4-bromophenyl Not explicitly reported (structural analogs suggest potential CNS/antimicrobial) Likely S-alkylation or carbodiimide coupling
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide Pyrimidin-2-yl-thio, 4-bromophenyl Anticonvulsant (ED50 = 38.2 mg/kg, TD50 = 98.5 mg/kg) Condensation of thiol with chloroacetamide
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide Pyridazinone, 4-methoxybenzyl, 4-bromophenyl FPR2 agonist (calcium mobilization in neutrophils) Amide coupling
2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a) Benzofuran-oxadiazole-thio, 3-chlorophenyl Antimicrobial (laccase catalysis) S-alkylation of oxadiazole-thiol
N-(4-Bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (26) Triazinoindole-thio, 4-bromophenyl Protein-targeted hit identification (purity >95%) Acid-amine coupling

Key Observations :

  • Heterocyclic Core Influence: Pyridazinone derivatives (e.g., compound in ) exhibit FPR2 agonism, while pyrimidine-thio analogs () show anticonvulsant activity.
  • Substituent Effects : The 4-bromophenyl group is common in anticonvulsant () and FPR-targeted () compounds, suggesting its role in enhancing membrane permeability or receptor binding. Replacing bromine with methoxy () alters electronic effects, impacting receptor specificity.
  • Thioether Linkage: The thioacetamide bridge is critical for activity, as seen in antimicrobial oxadiazole derivatives () and triazinoindole-based hits (). Its flexibility may balance steric and electronic properties.
Pharmacokinetic and Toxicity Considerations
  • While toxicity data for the target compound are unavailable, structural analogs provide benchmarks. For example, the anticonvulsant lead in has a therapeutic index (TI) of 2.58 (TD50/ED50), indicating moderate safety. The triazinoindole analog () lacks reported toxicity, but its high purity (>95%) suggests favorable synthetic controllability.

Q & A

Q. What strategies address low reproducibility in biological assays across research groups?

  • Recommendations :
  • Standardized Protocols : Use identical cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO ≤0.1%).
  • Data Transparency : Report crystal structure CIF files (CCDC deposition) and raw NMR spectra .

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